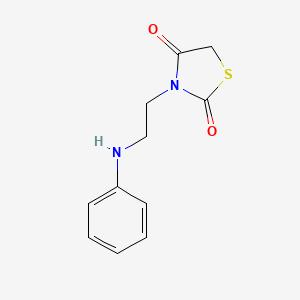

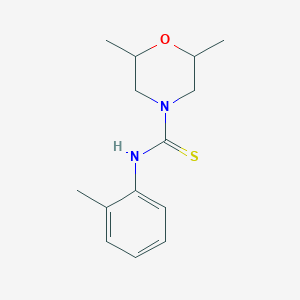

![molecular formula C14H18N2O7 B2607772 MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate CAS No. 2237216-36-1](/img/structure/B2607772.png)

MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate, also known as Boc-L-tyrosine nitrophenyl ester, is a chemical compound widely used in scientific research. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in the biosynthesis of proteins.

Applications De Recherche Scientifique

Hydrogen Bond Studies and Structural Analysis

- The compound has been involved in the synthesis and structural analysis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides. These compounds, characterized by methods like FAB mass spectrometry, IR, and NMR spectroscopy, demonstrated intra- and intermolecular hydrogen-bond formations in solutions. The study emphasizes the compound's relevance in understanding hydrogen bonding and molecular structure, which is pivotal in drug design and material science (Romero & Margarita, 2008).

Chemical Synthesis and Molecular Interactions

- In chemical synthesis, the compound has been utilized as an intermediate in various reactions, demonstrating its versatility in organic chemistry. The synthesis processes involving this compound provide insights into chemical reactions' mechanistic pathways and structural transformations, crucial for developing new synthetic methodologies and materials (Modi et al., 2003).

Role in Protecting Group Chemistry

- The compound's derivatives, specifically (2-nitrophenyl)acetyl (NPAc) groups, have been reported as effective protecting groups for hydroxyl functions. This application is particularly relevant in carbohydrate chemistry where selective protection and deprotection of functional groups are crucial. The orthogonal protection strategies using NPAc groups enable complex molecular syntheses, illustrating the compound's role in facilitating synthetic versatility and selectivity (Daragics & Fügedi, 2010).

Applications in Material Science and Sensor Technology

- Research indicates the compound's derivatives' potential in material science, particularly in creating colorimetric sensors for oxyanions. Such applications are crucial in environmental monitoring and analysis, where detecting and quantifying various ions is essential for water quality assessment and pollution control (Suryanti et al., 2020).

Structural and Conformational Studies

- Structural and conformational studies of this compound and its derivatives contribute significantly to understanding molecular dynamics, stability, and interactions. Such insights are valuable in fields ranging from drug design to material science, where the molecular configuration plays a crucial role in determining the properties and functionalities of substances (Ejsmont et al., 2007).

Propriétés

IUPAC Name |

methyl (2R)-2-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-14(2,3)23-13(19)15-11(12(18)22-4)8-5-6-10(17)9(7-8)16(20)21/h5-7,11,17H,1-4H3,(H,15,19)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPITQINKKNTDB-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B2607690.png)

![3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2607693.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2607700.png)

![4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2607701.png)

![7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607706.png)

![(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2607707.png)

![2-[Ethyl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]amino]acetic acid;hydrochloride](/img/structure/B2607708.png)